
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- is an organic compound with a complex structure that includes a ketone, a chloro group, a hydroxyl group, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diphenyl-1,3-butadiene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of 2-chloro-3-oxo-1,4-diphenylpentan-1-one.
Reduction: Formation of 2-chloro-3-hydroxy-1,4-diphenylpentanol.
Substitution: Formation of 2-amino-3-hydroxy-1,4-diphenylpentan-1-one.
Applications De Recherche Scientifique
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pentanone, 2-chloro-3-hydroxy-1,4-dimethyl-
- 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl-2-methyl-
Uniqueness
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- is unique due to the presence of both chloro and hydroxyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
497933-06-9 |
|---|---|
Formule moléculaire |
C17H17ClO2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
2-chloro-3-hydroxy-1,4-diphenylpentan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-12(13-8-4-2-5-9-13)16(19)15(18)17(20)14-10-6-3-7-11-14/h2-12,15-16,19H,1H3 |
Clé InChI |
HGUGRKDYPZOPEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C(C(=O)C2=CC=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
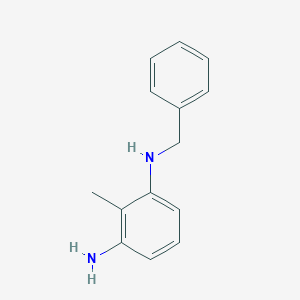
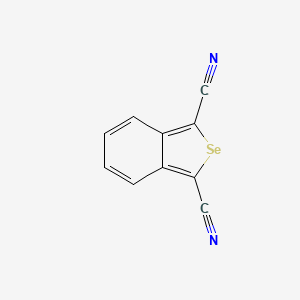
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
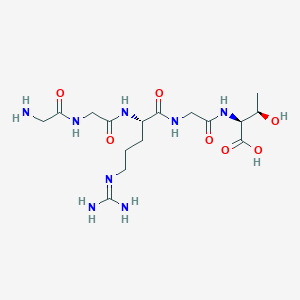
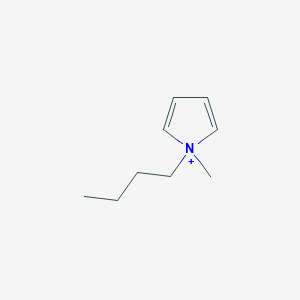
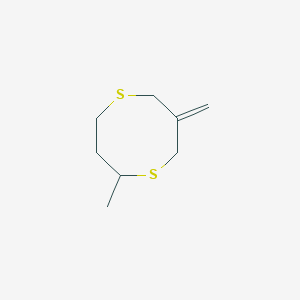
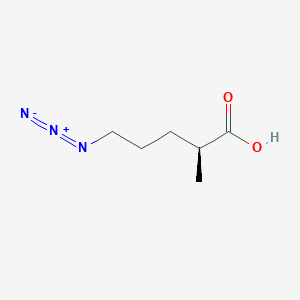
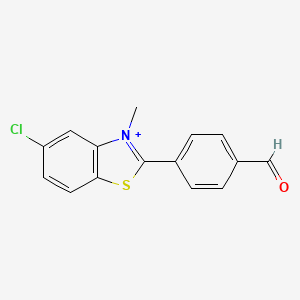
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

